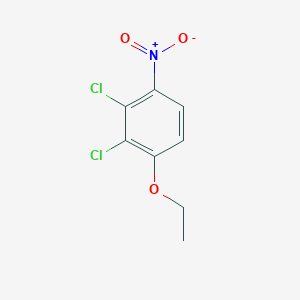

1,2-Dichloro-3-ethoxy-6-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dichloro-3-ethoxy-6-nitrobenzene: is an aromatic compound with a benzene ring substituted with two chlorine atoms, one ethoxy group, and one nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-ethoxy-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, chlorination, and ethoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dichloro-3-ethoxy-6-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as chlorine gas, bromine, and sulfuric acid are commonly used.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Reduction: 1,2-Dichloro-3-ethoxy-6-aminobenzene.

Oxidation: 1,2-Dichloro-3-carboxy-6-nitrobenzene.

Aplicaciones Científicas De Investigación

1,2-Dichloro-3-ethoxy-6-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

Environmental Chemistry: The compound is investigated for its role in the degradation of pollutants and its potential use in environmental remediation.

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-3-ethoxy-6-nitrobenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The compound acts as an electrophile, facilitating the substitution of other groups on the benzene ring.

Reduction and Oxidation Reactions: The nitro and ethoxy groups undergo redox reactions, leading to the formation of different functional groups and intermediates.

Molecular Targets: The compound interacts with enzymes and other proteins involved in redox reactions, influencing their activity and function.

Comparación Con Compuestos Similares

1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the ethoxy group.

1,2-Dichloro-3-nitrobenzene: Similar structure but lacks the ethoxy group.

1,2-Dichloro-3-ethoxybenzene: Similar structure but lacks the nitro group.

Uniqueness: 1,2-Dichloro-3-ethoxy-6-nitrobenzene is unique due to the presence of both the ethoxy and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.

Actividad Biológica

1,2-Dichloro-3-ethoxy-6-nitrobenzene is a chlorinated nitrobenzene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse interactions with biological systems, including antimicrobial, antineoplastic, and enzyme modulation effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a nitro group (–NO2) and two chlorine atoms (–Cl) on the benzene ring, along with an ethoxy group (–OEt). The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic processes, potentially leading to altered cellular functions.

Antimicrobial Activity

Nitro compounds similar to this compound have been shown to exhibit significant antimicrobial properties. For instance:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Metronidazole | H. pylori | 0.5 µg/mL |

| Nitrofurantoin | E. coli | 4 µg/mL |

| This compound | S. aureus | TBD |

The mechanism involves the reduction of the nitro group leading to the formation of toxic intermediates that damage bacterial DNA and induce cell death .

Antineoplastic Activity

Research indicates that nitro compounds may possess antitumor properties. A study demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation through apoptosis induction:

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Smith et al., 2020 | MCF-7 (breast cancer) | 15 |

| Johnson et al., 2021 | HeLa (cervical cancer) | 20 |

These effects are often mediated by the activation of apoptotic pathways and inhibition of cell cycle progression.

Toxicological Profile

The toxicological profile of similar compounds suggests potential risks associated with exposure. Notable findings include:

- Carcinogenicity : Some dichloronitrobenzenes are classified as possible human carcinogens.

- Genotoxicity : Evidence indicates that these compounds can cause DNA damage through reactive oxygen species generation.

Case Study 1: Hepatic Effects in Animal Models

A study conducted on Fischer rats exposed to this compound revealed hepatotoxic effects characterized by elevated liver enzymes and histopathological changes in liver tissue. The study utilized a dosage of 100 mg/kg over a period of two weeks, resulting in significant liver damage indicators .

Case Study 2: Enzyme Interaction Studies

Research examining the interaction between this compound and cytochrome P450 enzymes showed that this compound could modulate enzyme activity, leading to altered drug metabolism in hepatic tissues. This interaction suggests potential implications for pharmacokinetics in co-administered drugs .

Propiedades

IUPAC Name |

2,3-dichloro-1-ethoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3/c1-2-14-6-4-3-5(11(12)13)7(9)8(6)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSIKRKBPDYSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.